4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one
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Overview
Description
4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one is a heterocyclic compound with the molecular formula C12H12O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one typically involves cyclization reactions. One common method is the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes, utilizing advanced catalytic systems to enhance yield and purity. The exact methods can vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one has several scientific research applications:
Biology: Its derivatives are studied for their biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Some derivatives are explored for their potential therapeutic effects, such as antiulcer activity.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one involves its interaction with specific molecular targets and pathways. For example, its derivatives can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
2H-Cyclohepta[b]furan-2-one: A closely related compound with similar structural properties.
3,8-Diaryl-2H-cyclohepta[b]furan-2-ones: These compounds have aryl groups at the 3- and 8-positions, influencing their electronic properties.
Uniqueness: 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one is unique due to its specific methyl substitutions at the 4, 6, and 8 positions, which can significantly influence its reactivity and properties compared to other similar compounds.
Properties
CAS No. |
60998-66-5 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4,6,8-trimethylcyclohepta[b]furan-2-one |
InChI |
InChI=1S/C12H12O2/c1-7-4-8(2)10-6-11(13)14-12(10)9(3)5-7/h4-6H,1-3H3 |
InChI Key |
SCYHRIRGAZRVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)O2)C(=C1)C)C |
Origin of Product |
United States |
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